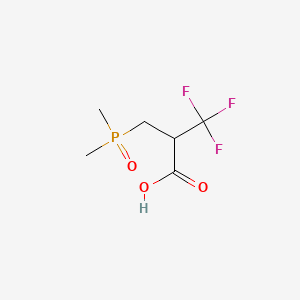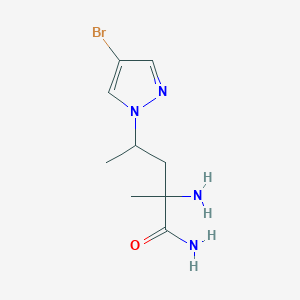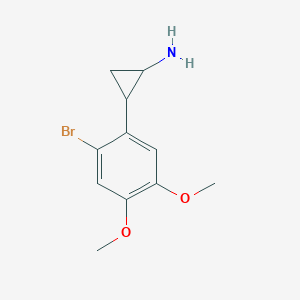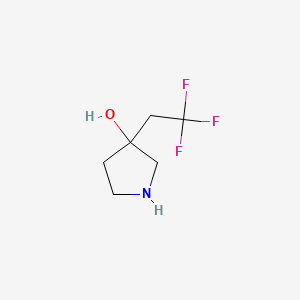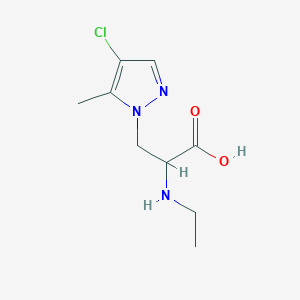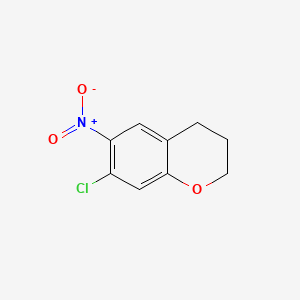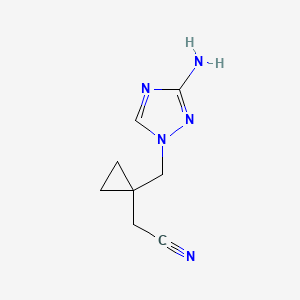
2-(1-((3-Amino-1h-1,2,4-triazol-1-yl)methyl)cyclopropyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)cyclopropyl)acetonitrile is a complex organic compound that features a cyclopropyl group attached to an acetonitrile moiety, with a 3-amino-1H-1,2,4-triazole ring linked via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)cyclopropyl)acetonitrile typically involves the following steps:
Formation of the 3-amino-1H-1,2,4-triazole ring: This can be achieved through the reaction of aminoguanidine with formic acid or its derivatives.
Cyclopropyl group introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Linking the triazole and cyclopropyl groups: This step involves the formation of a methylene bridge, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)cyclopropyl)acetonitrile can undergo various types of chemical reactions:
Oxidation: The amino group on the triazole ring can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)cyclopropyl)acetonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)cyclopropyl)acetonitrile involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole derivative with similar biological activity.
1,2,4-Triazole: A core structure found in many pharmaceuticals.
Cyclopropylacetonitrile: A simpler compound with a similar cyclopropyl group.
Uniqueness
2-(1-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)cyclopropyl)acetonitrile is unique due to its combination of a triazole ring and a cyclopropyl group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H11N5 |
|---|---|
Molekulargewicht |
177.21 g/mol |
IUPAC-Name |
2-[1-[(3-amino-1,2,4-triazol-1-yl)methyl]cyclopropyl]acetonitrile |
InChI |
InChI=1S/C8H11N5/c9-4-3-8(1-2-8)5-13-6-11-7(10)12-13/h6H,1-3,5H2,(H2,10,12) |
InChI-Schlüssel |
KVDICQNSGCQTPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC#N)CN2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


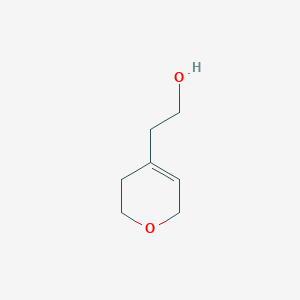
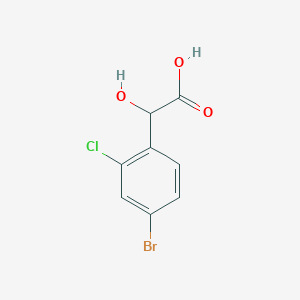
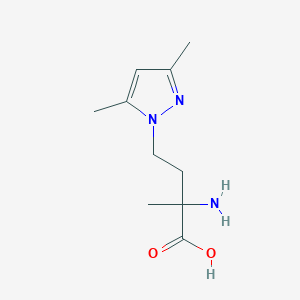
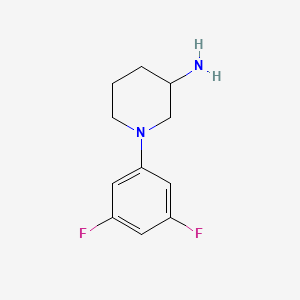

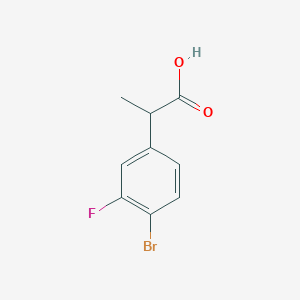
![1-Ethynylspiro[2.3]hexane](/img/structure/B13544889.png)

